REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[Li]CCCC.[CH2:13]([N:20]1[CH2:24][CH2:23][C:22]2([CH2:29][CH2:28][C:27](=[O:30])[CH2:26][CH2:25]2)[CH2:21]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1COCC1>[CH2:13]([N:20]1[CH2:24][CH2:23][C:22]2([CH2:29][CH2:28][C:27]([C:2]3[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=3)([OH:30])[CH2:26][CH2:25]2)[CH2:21]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1
|
Name
|
|
Quantity
|
290 μL
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
2.47 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC2(CC1)CCC(CC2)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at same temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at the same temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (monitored by TLC)
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with water (15 ml)
|
Type
|
TEMPERATURE
|
Details
|
while cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×30 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (20 ml) and brine (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel; 10% MeOH/MC)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CC2(CC1)CCC(CC2)(O)C=2C=NC=CC2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |